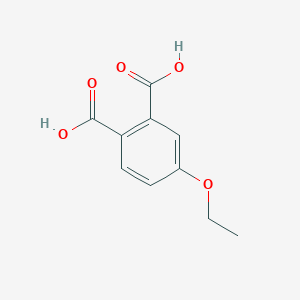

4-Ethoxybenzene-1,2-dicarboxylic acid

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

22895-22-3 |

|---|---|

Molecular Formula |

C10H10O5 |

Molecular Weight |

210.18 g/mol |

IUPAC Name |

4-ethoxyphthalic acid |

InChI |

InChI=1S/C10H10O5/c1-2-15-6-3-4-7(9(11)12)8(5-6)10(13)14/h3-5H,2H2,1H3,(H,11,12)(H,13,14) |

InChI Key |

KHLNYSKHLDDQIZ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC(=C(C=C1)C(=O)O)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 4 Ethoxybenzene 1,2 Dicarboxylic Acid

Strategies for the De Novo Synthesis of 4-Ethoxybenzene-1,2-dicarboxylic acid

The creation of the this compound molecular framework from simpler, readily available starting materials can be achieved through carefully designed multistep organic synthesis pathways. The design of these routes is increasingly influenced by the principles of green chemistry, aiming for more sustainable and environmentally benign processes.

Multistep Organic Synthesis Approaches

A plausible and efficient multistep synthesis for this compound can be conceptualized starting from a common precursor such as 4-ethoxy-o-xylene. This approach leverages established and reliable chemical transformations to build the target molecule.

A potential synthetic route is outlined below:

Oxidation of 4-ethoxy-o-xylene: The initial step would involve the oxidation of the two methyl groups of 4-ethoxy-o-xylene to carboxylic acid functionalities. This transformation can be achieved using strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) in an aqueous solution under heating. The reaction proceeds through the benzylic oxidation of the methyl groups.

Reaction: 4-ethoxy-o-xylene + KMnO₄ → this compound

Work-up and Isolation: Following the oxidation, the reaction mixture would be worked up to isolate the desired product. This typically involves quenching any excess oxidizing agent, followed by acidification to precipitate the dicarboxylic acid, which can then be purified by recrystallization.

An alternative approach could involve the synthesis of 4-ethoxyphthalic anhydride (B1165640) as an intermediate. Phthalic anhydrides are valuable precursors in organic synthesis. The synthesis of a substituted phthalic anhydride can be achieved through various methods, including the halogenation of phthalic anhydride followed by nucleophilic substitution. A potential route to 4-ethoxyphthalic anhydride could involve the reaction of a suitably substituted precursor, which upon hydrolysis would yield the target dicarboxylic acid.

Table 1: Proposed Multistep Synthesis of this compound

| Step | Starting Material | Reagents and Conditions | Intermediate/Product |

| 1 | 4-ethoxy-o-xylene | 1. KMnO₄, H₂O, Heat2. HCl (aq) | This compound |

Green Chemistry Principles in Synthetic Design

The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the context of synthesizing this compound, several green chemistry considerations can be integrated into the synthetic design.

Atom Economy: The chosen synthetic route should maximize the incorporation of all materials used in the process into the final product. The direct oxidation of 4-ethoxy-o-xylene offers good atom economy.

Use of Safer Solvents and Reagents: Whenever possible, hazardous solvents and reagents should be replaced with safer alternatives. For instance, exploring catalytic oxidation methods using molecular oxygen or hydrogen peroxide as the oxidant, in conjunction with a suitable catalyst, would be a greener alternative to stoichiometric permanganate oxidation.

Energy Efficiency: Conducting reactions at ambient temperature and pressure, or using alternative energy sources like microwave irradiation, can significantly reduce energy consumption.

Renewable Feedstocks: A long-term green chemistry goal would be to derive the starting materials from renewable biomass sources. For example, research into the production of aromatic compounds from bio-based furanics could eventually provide a sustainable route to precursors of this compound.

Derivatization Chemistry of this compound

The presence of two carboxylic acid groups makes this compound a versatile building block for the synthesis of a wide range of derivatives with diverse applications.

Esterification and Amidation Routes

The carboxylic acid functional groups readily undergo esterification and amidation reactions, yielding diesters and diamides, respectively.

Esterification: The reaction of this compound with alcohols in the presence of an acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) produces the corresponding diesters. This reaction, known as Fischer esterification, is typically carried out under reflux conditions. The choice of alcohol determines the nature of the resulting ester.

General Reaction: this compound + 2 R-OH (Alcohol) --[H⁺]--> 4-Ethoxybenzene-1,2-dicarboxylate (Diester) + 2 H₂O

Amidation: The reaction with amines leads to the formation of diamides. This can be achieved by first converting the dicarboxylic acid to a more reactive derivative, such as a diacyl chloride (by reacting with thionyl chloride, SOCl₂), followed by reaction with an amine. Direct amidation methods using coupling agents are also available and often preferred for their milder conditions.

General Reaction (via diacyl chloride):

this compound + 2 SOCl₂ → 4-Ethoxybenzene-1,2-dicarbonyl dichloride

4-Ethoxybenzene-1,2-dicarbonyl dichloride + 4 RNH₂ (Amine) → 4-Ethoxybenzene-1,2-dicarboxamide (Diamide) + 2 RNH₃⁺Cl⁻

Table 2: Examples of Esterification and Amidation Products

| Reactant | Product | Product Class |

| Methanol (B129727) | Dimethyl 4-ethoxybenzene-1,2-dicarboxylate | Diester |

| Ethanol | Diethyl 4-ethoxybenzene-1,2-dicarboxylate | Diester |

| Ammonia | 4-Ethoxybenzene-1,2-dicarboxamide | Diamide |

| Aniline | N¹,N²-diphenyl-4-ethoxybenzene-1,2-dicarboxamide | Diamide |

Functionalization for Polymeric Precursor Synthesis

Dicarboxylic acids are fundamental monomers in the synthesis of condensation polymers such as polyesters and polyamides. This compound can serve as a valuable monomer to introduce specific properties into the polymer backbone.

Polyester Synthesis: Polycondensation of this compound with a diol (e.g., ethylene (B1197577) glycol, 1,4-butanediol) leads to the formation of polyesters. The reaction is typically carried out at high temperatures with the removal of water to drive the equilibrium towards polymer formation. The ethoxy group on the benzene (B151609) ring can influence the polymer's properties, such as its solubility, thermal stability, and mechanical characteristics.

Polyamide Synthesis: Similarly, polycondensation with a diamine (e.g., hexamethylenediamine, p-phenylenediamine) yields polyamides. These polymers, often characterized by their high strength and thermal resistance, can have their properties tailored by the incorporation of the this compound monomer.

Preparation of Analytical Derivatives for Enhanced Detectability

For analytical purposes, such as in chromatography, it is often necessary to derivatize analytes to improve their volatility, thermal stability, or detectability. This compound can be derivatized using various reagents to facilitate its analysis by techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).

Derivatization for GC-MS Analysis: For GC-MS, the polar carboxylic acid groups need to be converted to less polar, more volatile derivatives. Silylation is a common technique where the active hydrogens of the carboxylic acids are replaced by a trimethylsilyl (B98337) (TMS) group. This is typically achieved by reacting the dicarboxylic acid with a silylation agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).

Derivatization for HPLC Analysis: For HPLC analysis, particularly with fluorescence detection for enhanced sensitivity, the dicarboxylic acid can be labeled with a fluorescent tag. This involves reacting the carboxylic acid groups with a derivatizing reagent that contains a fluorophore. For example, a reagent containing a coumarin (B35378) or dansyl group that can react with carboxylic acids would yield a highly fluorescent derivative, allowing for trace-level detection.

Table 3: Analytical Derivatization Strategies

| Analytical Technique | Derivatization Method | Reagent Example | Purpose |

| GC-MS | Silylation | BSTFA | Increase volatility and thermal stability |

| HPLC-Fluorescence | Fluorescent Labeling | Fluorescent hydrazine/amine | Enhance detection sensitivity |

Research on this compound in Coordination Chemistry Remains Undocumented in Publicly Available Literature

Despite a comprehensive search of scientific databases and scholarly articles, there is currently no specific information available in the public domain regarding the use of this compound as a ligand in the fields of coordination chemistry and the synthesis of metal-organic frameworks (MOFs). Consequently, the detailed exploration of its design principles, synthesis with divalent transition metals and lanthanides, structural diversity, and application in MOF construction, as outlined in the user's request, cannot be fulfilled at this time.

General principles of coordination chemistry and MOF design often involve the use of polycarboxylic acid ligands to bridge metal centers, forming one-, two-, or three-dimensional networks. The design of such ligands typically considers factors like the rigidity of the organic backbone, the coordination modes of the carboxylate groups, and the presence of other functional groups that can influence the final structure and properties of the resulting coordination polymer or MOF.

Hydrothermal and solvothermal methods are common synthetic routes for preparing these materials. These techniques involve heating the reactants in a sealed vessel, often in the presence of a solvent, to promote the crystallization of the desired product. The choice of solvent, temperature, and reaction time can significantly impact the resulting structure and its properties.

While a wealth of information exists for a wide variety of dicarboxylic acid ligands in the construction of coordination polymers and MOFs with both transition metals and lanthanides, the specific case of this compound appears to be an unexplored area of research. The structural diversity of coordination polymers is influenced by the coordination preferences of the metal ion, the flexibility and coordination modes of the ligand, and the presence of solvent molecules or counter-ions.

Without experimental or theoretical data on the coordination behavior of this compound, any discussion on the specific structures and connectivity patterns it might form would be purely speculative. Further empirical research would be required to elucidate the synthesis, structure, and properties of coordination compounds and MOFs based on this particular ligand.

Coordination Chemistry and Metal Organic Frameworks Based on 4 Ethoxybenzene 1,2 Dicarboxylic Acid

Construction of Metal-Organic Frameworks (MOFs) Utilizing 4-Ethoxybenzene-1,2-dicarboxylic acid

Topological Classification of MOF Structures

The topological classification of a Metal-Organic Framework is a fundamental concept that describes the underlying network structure of the framework, abstracting the chemical entities of metal nodes and organic linkers into geometrical points and the connections between them. This classification allows for a systematic understanding and comparison of different MOF structures. The topology of a MOF is typically described by a point symbol, which encapsulates the connectivity of the nodes. For instance, a common topology is the pcu (primitive cubic unit) net, which is characterized by 6-connected nodes. Another example is the sql (square lattice) topology, often found in 2D MOFs with 4-connected nodes.

Interplay of Coordination Environment and Framework Robustness

The robustness of a Metal-Organic Framework, which encompasses its thermal and chemical stability, is intrinsically linked to the coordination environment of the metal ions and the nature of the metal-ligand bonds. The coordination number and geometry of the metal center, the strength of the coordination bonds, and the flexibility of the organic linker are all critical factors.

For example, MOFs constructed from high-valent metal ions like Zr(IV) or Cr(III) often exhibit exceptional stability due to the strong metal-oxygen bonds. The formation of rigid and highly connected secondary building units (SBUs), such as the [Zr₆O₄(OH)₄] cluster, can further enhance the framework's robustness. The steric and electronic properties of the organic linker also play a crucial role. Bulky or functionalized linkers can influence the packing of the framework and its resistance to solvent exchange or thermal decomposition.

Advanced Analytical Techniques for Characterizing 4 Ethoxybenzene 1,2 Dicarboxylic Acid and Its Derivatives/complexes

Spectroscopic Methods for Molecular and Electronic Structure Determination

Spectroscopy involves the interaction of electromagnetic radiation with matter to produce a spectrum, which serves as a molecular fingerprint. For 4-Ethoxybenzene-1,2-dicarboxylic acid, techniques like Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and X-ray Photoelectron Spectroscopy (XPS) are employed to gain a detailed understanding of its atomic and electronic makeup.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts (δ), integration, and splitting patterns of the signals in ¹H and ¹³C NMR spectra, the precise connectivity of atoms in this compound can be confirmed.

The ¹H NMR spectrum is expected to show distinct signals for the protons of the ethoxy group, the aromatic ring, and the carboxylic acids. The ethoxy group would present as a triplet for the methyl (–CH₃) protons and a quartet for the methylene (B1212753) (–OCH₂–) protons due to spin-spin coupling. The aromatic protons would appear in the characteristic downfield region, with their specific shifts and splitting patterns depending on their positions relative to the electron-withdrawing carboxylic acid groups and the electron-donating ethoxy group. The acidic protons of the two carboxyl groups are typically observed as a broad singlet at a very downfield chemical shift and may be exchangeable with deuterium.

The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. Distinct signals would be expected for the methyl and methylene carbons of the ethoxy group, the six carbons of the benzene (B151609) ring (with those bonded to oxygen and carboxyl groups being the most deshielded), and the two equivalent carboxyl carbons.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Assignment | Nucleus | Predicted Chemical Shift (δ) ppm | Notes |

|---|---|---|---|

| Carboxylic Acid | ¹H | > 10.0 | Broad singlet, D₂O exchangeable |

| Aromatic | ¹H | 7.0 - 8.0 | Complex splitting pattern |

| Methylene (-OCH₂-) | ¹H | ~ 4.1 | Quartet |

| Methyl (-CH₃) | ¹H | ~ 1.4 | Triplet |

| Carboxylic Acid (-COOH) | ¹³C | 165 - 175 | |

| Aromatic (C-O, C-COOH) | ¹³C | 120 - 165 | Quaternary carbons will have lower intensity |

| Methylene (-OCH₂-) | ¹³C | ~ 64 |

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. copbela.org The IR spectrum of this compound is dominated by the characteristic absorptions of its carboxylic acid and ethoxybenzene moieties. libretexts.org

The most prominent feature for the carboxylic acid groups is a very broad O–H stretching band, typically appearing in the range of 3300-2500 cm⁻¹. lumenlearning.comlibretexts.org This broadening is a result of intermolecular hydrogen bonding between the acid dimers. The carbonyl (C=O) stretching vibration of the carboxylic acid gives rise to a strong, sharp absorption band between 1760 and 1690 cm⁻¹. lumenlearning.comlibretexts.org The presence of the ethoxy group is confirmed by C–O stretching vibrations, which are typically found in the 1320-1210 cm⁻¹ region. lumenlearning.com Aromatic C=C in-ring stretching vibrations are observed in the 1600-1400 cm⁻¹ region, while aromatic C–H stretches appear above 3000 cm⁻¹. lumenlearning.com

Table 2: Characteristic IR Absorption Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|---|

| O–H Stretch | Carboxylic Acid | 3300 - 2500 | Strong, Very Broad |

| Aromatic C–H Stretch | Benzene Ring | 3100 - 3000 | Medium to Weak |

| Aliphatic C–H Stretch | Ethoxy Group | 3000 - 2850 | Medium |

| C=O Stretch | Carboxylic Acid | 1760 - 1690 | Strong, Sharp |

| C=C Stretch (in-ring) | Benzene Ring | 1600 - 1400 | Medium to Weak |

| C–O Stretch | Ether & Carboxylic Acid | 1320 - 1210 | Strong |

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative technique used to determine the elemental composition and the chemical and electronic states of the elements within the top 1-10 nm of a material. manjusaka.decarleton.edu For this compound, XPS can differentiate between the carbon and oxygen atoms in their different chemical environments. metall-mater-eng.com

High-resolution scans of the C 1s and O 1s core levels would provide detailed chemical state information. The C 1s spectrum can be deconvoluted into multiple peaks corresponding to carbons in different functional groups: C-C/C-H bonds in the aromatic ring, C-O bonds of the ethoxy group, and the O-C=O of the carboxylic acid groups. The carbon in the carboxyl group (O-C=O) is in the highest oxidation state and thus appears at the highest binding energy. Similarly, the O 1s spectrum can distinguish between the oxygen atoms in the carbonyl (C=O) and hydroxyl/ether (C-O) environments. researchgate.net This ability to probe the specific chemical states makes XPS a valuable tool for studying surface modifications, degradation, or interactions of the molecule with other materials. metall-mater-eng.com

Table 3: Expected Core Level Binding Energies from XPS for this compound

| Core Level | Functional Group Environment | Expected Binding Energy (eV) |

|---|---|---|

| C 1s | C-C, C-H (Aromatic) | ~ 284.8 |

| C 1s | C-O (Ethoxy) | ~ 286.5 |

| C 1s | O-C=O (Carboxyl) | ~ 289.0 |

| O 1s | C=O (Carbonyl) | ~ 532.0 |

Diffraction Techniques for Crystalline Solid-State Characterization

Diffraction techniques are essential for determining the arrangement of atoms within a crystalline solid. By analyzing the pattern of scattered X-rays, one can deduce the crystal structure, including bond lengths, bond angles, and intermolecular interactions.

Single-Crystal X-ray Diffraction (SCXRD) is the definitive method for determining the absolute three-dimensional structure of a crystalline compound. mdpi.com By irradiating a single crystal of this compound with an X-ray beam, a unique diffraction pattern is produced. Analysis of this pattern allows for the precise determination of atomic positions, bond lengths, bond angles, and torsional angles. Furthermore, SCXRD reveals crucial details about the supramolecular assembly, such as hydrogen bonding networks and π-stacking interactions, which govern the crystal packing. For example, in a related structure, a 2:1 co-crystal of 4-ethoxybenzoic acid and 4,4'-bipyridine, SCXRD analysis provided direct evidence of hydrogen bond interactions that induce liquid-crystalline phases. researchgate.net A similar analysis of this compound would be expected to show extensive hydrogen bonding between the carboxylic acid groups, leading to the formation of dimers or extended chains.

Table 4: Illustrative Crystallographic Data from a Related Compound (4-ethoxybenzoic acid co-crystal)

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 12.345 |

| b (Å) | 5.678 |

| c (Å) | 23.456 |

| β (°) | 101.23 |

| Volume (ų) | 1612.3 |

| Z (formula units/cell) | 4 |

Note: This data is for a related p-ethoxybenzoic acid complex and serves as an example of the parameters obtained from an SCXRD experiment. researchgate.net

Powder X-ray Diffraction (PXRD) is a versatile technique used to analyze polycrystalline materials. It is primarily used for phase identification of a bulk sample by comparing the experimental diffraction pattern to a database of known patterns. govinfo.govgovinfo.gov For a synthesized sample of this compound, PXRD can rapidly confirm its crystalline phase and purity. Each crystalline solid has a characteristic PXRD pattern, which acts as a "fingerprint." The experimental pattern can be compared to a pattern simulated from single-crystal X-ray diffraction data to verify that the bulk material consists of a single, pure phase. researchgate.net Any deviation or presence of additional peaks would indicate the existence of impurities or different polymorphic forms.

Hyphenated Chromatographic and Mass Spectrometric Approaches

Hyphenated techniques, which couple a separation method with a detection method, are powerful tools for analyzing complex chemical mixtures. For this compound and its derivatives, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Gas Chromatography (GC) are particularly valuable.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is an essential analytical technique for identifying and quantifying non-volatile compounds in complex matrices. uniba.itnih.gov For dicarboxylic acids like this compound, which can exhibit poor ionization and chromatographic retention under typical reversed-phase conditions, specific strategies are often employed to enhance detection sensitivity and accuracy. chromatographyonline.com

Research Findings:

The analysis of dicarboxylic acids (DCAs) by LC-MS/MS often presents challenges due to their polarity and low abundance in certain samples. To overcome these issues, chemical derivatization is a frequently used strategy. nih.govresearchgate.net This process modifies the analyte to improve its chromatographic behavior and ionization efficiency. nih.gov For instance, derivatizing the carboxylic acid groups can reverse their polarity from negative to positive, significantly enhancing detection in positive ionization mode. chromatographyonline.com Reagents such as 3-nitrophenylhydrazine (B1228671) (3-NPH) and dimethylaminophenacyl bromide (DmPABr) have been successfully used for this purpose, leading to improved sensitivity, better mass fragmentation, and enhanced chromatographic separation. chromatographyonline.com

When analyzing a mixture containing this compound and its potential mono-ester derivative, 4-Ethoxy-2-(methoxycarbonyl)benzoic acid, LC-MS/MS can effectively separate and quantify each component. The separation is typically achieved on a reversed-phase column, and detection is performed using a tandem mass spectrometer, often in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. This approach allows for the precise quantification of trace levels of these compounds in complex sample matrices. chromatographyonline.com

| Parameter | Condition |

|---|---|

| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) |

| Column | Reversed-Phase C18 (e.g., 100 mm x 2.1 mm, 1.8 µm) |

| Mobile Phase | Gradient of Water with 0.1% Formic Acid (A) and Acetonitrile with 0.1% Formic Acid (B) |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| MS System | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative Mode (often positive after derivatization) |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

Gas chromatography (GC), particularly when coupled with mass spectrometry (GC-MS), is the premier technique for the analysis of volatile and semi-volatile organic compounds. nih.gov While this compound itself is not sufficiently volatile for direct GC analysis, its esterified derivatives, such as Dimethyl 4-ethoxybenzene-1,2-dicarboxylate, are readily characterizable by this method. nih.govnih.gov This approach is widely used for the determination of phthalic acid esters in various samples. uw.edu.plresearchgate.netresearchgate.net

Research Findings:

The characterization of volatile derivatives requires a derivatization step to convert the polar carboxylic acid groups into more volatile esters. researchgate.net This is commonly achieved through esterification with an alcohol (e.g., methanol (B129727) or butanol) in the presence of an acid catalyst. Once derivatized, the sample can be injected into the GC system. The compounds are separated based on their boiling points and interaction with the stationary phase of the GC column. nih.gov A flame ionization detector (FID) can be used for quantification, but a mass spectrometer (MS) detector is preferred for definitive identification based on the compound's mass spectrum. uw.edu.pl

GC-MS analysis provides detailed structural information and allows for the identification of isomers and related impurities. The technique offers high resolution and sensitivity, with detection limits often in the parts-per-billion (ppb) range. nih.gov For quality control or environmental monitoring, GC-MS is a robust method for detecting and quantifying trace amounts of volatile species derived from this compound. nih.govnih.gov

| Parameter | Condition |

|---|---|

| GC System | Gas Chromatograph with Mass Spectrometer (MS) or Flame Ionization Detector (FID) |

| Column | Capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium at a constant flow rate (e.g., 1.0 mL/min) |

| Inlet Temperature | 250 °C |

| Oven Program | Initial temp 60 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min |

| Detector | Mass Spectrometer (MS) |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Scan Range | 50-500 m/z |

Thermogravimetric Analysis and Porosimetry for Material Integrity and Adsorption Studies

When this compound is used as a building block (linker) to create larger structures, such as metal-organic frameworks (MOFs), thermal analysis and porosimetry become essential for characterizing the resulting material's properties. rsc.org

Thermogravimetric analysis (TGA) provides information on the thermal stability and composition of a material by measuring changes in its mass as a function of temperature. researchgate.netmdpi.com Porosimetry techniques, such as gas adsorption analysis, are used to determine the specific surface area, pore volume, and pore size distribution of porous materials. mdpi.commdpi.com

Research Findings:

Thermogravimetric Analysis (TGA): TGA is used to assess the thermal integrity of materials derived from this compound. researchgate.net A typical TGA curve for a MOF shows distinct mass loss steps. The initial weight loss at lower temperatures (typically below 150 °C) corresponds to the removal of guest solvent molecules (e.g., water, ethanol) residing within the pores. nih.govrsc.org The subsequent, more significant mass loss at higher temperatures indicates the decomposition of the organic linker (4-Ethoxybenzene-1,2-dicarboxylate), followed by the eventual conversion of the metal nodes to a metal oxide. researchgate.net The decomposition temperature is a key indicator of the material's thermal stability. researchgate.net

Porosimetry and Adsorption Studies: The porosity of materials synthesized from this compound is a critical feature, especially for applications in gas storage, separation, and catalysis. nih.govresearchgate.net Nitrogen or argon adsorption-desorption isotherms at cryogenic temperatures are commonly used to evaluate the material's porosity. From these isotherms, key parameters such as the Brunauer-Emmett-Teller (BET) surface area, total pore volume, and pore size distribution can be calculated. rsc.org A high surface area and well-defined porosity are often desirable characteristics for these materials. mdpi.com The shape of the isotherm can also provide insight into the type of pores present (microporous, mesoporous, or macroporous). mdpi.com

| Analytical Technique | Parameter | Value | Interpretation |

|---|---|---|---|

| Thermogravimetric Analysis (TGA) | Weight Loss (30-150 °C) | ~15% | Loss of guest solvent molecules from pores |

| Decomposition Onset (Tonset) | >350 °C | Thermal stability of the framework structure | |

| Nitrogen Adsorption (Porosimetry) | BET Surface Area | 1200 m²/g | High surface area available for adsorption |

| Total Pore Volume | 0.65 cm³/g | Capacity for gas or liquid storage | |

| Pore Size | 1.2 nm | Microporous material with uniform pores |

Computational Chemistry and Theoretical Investigations of 4 Ethoxybenzene 1,2 Dicarboxylic Acid Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in predicting the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine electronic structure and energy, providing insights into molecular geometry, stability, and reactivity.

Density Functional Theory (DFT) for Molecular Geometry and Energy

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is widely employed to determine optimized molecular geometries, energies, and other electronic properties. figshare.comlumenlearning.com For a molecule like 4-Ethoxybenzene-1,2-dicarboxylic acid, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), would be used to find the lowest energy conformation of the molecule. figshare.comirjweb.com

The process involves an iterative optimization of the atomic coordinates to minimize the total electronic energy of the molecule. The resulting geometry corresponds to a stable structure on the potential energy surface. From this, key structural parameters such as bond lengths, bond angles, and dihedral angles can be precisely determined. For instance, calculations on related aromatic carboxylic acids have been used to compare theoretical parameters with experimental data from X-ray crystallography. figshare.com The presence of the ethoxy group and two adjacent carboxylic acid groups on the benzene (B151609) ring would lead to steric interactions and hydrogen bonding possibilities that significantly influence the final geometry.

Illustrative Optimized Geometrical Parameters for this compound (Hypothetical Data based on Analogs) This data is representative of what a DFT calculation would yield and is based on typical values for substituted benzene dicarboxylic acids.

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C(ar)-C(ar) | ~1.40 Å |

| C(ar)-COOH | ~1.49 Å | |

| C=O | ~1.21 Å | |

| C-OH | ~1.36 Å | |

| C(ar)-O(ethoxy) | ~1.37 Å | |

| O-C(ethyl) | ~1.43 Å | |

| Bond Angle | C-C-C (ring) | ~120° |

| C(ar)-C(ar)-COOH | ~121° | |

| C(ar)-O-C(ethyl) | ~118° | |

| Dihedral Angle | C(ar)-C(ar)-C=O | ~0° or ~180° |

Frontier Molecular Orbital Analysis (HOMO-LUMO Gaps and Electron Distribution)

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. nih.gov The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. rawdatalibrary.netscirp.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of a molecule's kinetic stability and chemical reactivity. irjweb.comresearchgate.net A smaller gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. scirp.orgnih.gov

For this compound, the HOMO is expected to be localized primarily on the electron-rich benzene ring and the oxygen atom of the ethoxy group, reflecting its electron-donating nature. The LUMO would likely be distributed over the carboxylic acid groups, particularly the C=O bonds, which are electron-withdrawing. This distribution dictates the molecule's susceptibility to electrophilic and nucleophilic attack. DFT calculations can provide precise energy values for these orbitals and visualize their spatial distribution. nih.gov

Representative FMO Properties (Hypothetical Data based on Analogs) Values are illustrative and based on typical DFT results for similar aromatic acids.

| Parameter | Predicted Value (eV) | Implication |

| HOMO Energy | -6.5 eV | Electron-donating capability |

| LUMO Energy | -1.8 eV | Electron-accepting capability |

| HOMO-LUMO Gap (ΔE) | 4.7 eV | Chemical reactivity and stability |

Conformational Landscape and Energetic Pathways

The flexibility of the ethoxy and carboxylic acid groups allows this compound to exist in multiple conformations. researchgate.netchemistrysteps.com Conformational analysis involves mapping the potential energy surface of the molecule as a function of the rotation around single bonds (dihedral angles). This is particularly important for understanding the molecule's behavior in different environments and its ability to interact with other molecules.

Key rotations would include the C(ar)-O bond of the ethoxy group and the C(ar)-C bonds of the two carboxylic acid groups. Steric hindrance between the bulky adjacent groups will play a major role in determining the most stable conformers. rsc.org For instance, the carboxylic acid groups may be oriented in the same or opposite directions relative to the plane of the benzene ring. Intramolecular hydrogen bonding between the adjacent carboxylic acid groups is also a critical factor in stabilizing certain conformations. Theoretical calculations can map the energy changes during these rotations, identifying the energy minima (stable conformers) and the energy barriers between them.

Molecular Simulation Techniques for Supramolecular Assemblies

While quantum mechanics is ideal for studying individual molecules, classical molecular simulation techniques are better suited for investigating the collective behavior of many molecules, such as in self-assembly processes.

Molecular Dynamics (MD) Simulations of Self-Assembly Processes

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time. aip.org By solving Newton's equations of motion for a system of interacting particles, MD can reveal how molecules like this compound organize into larger structures. nih.govaip.org This is particularly relevant for studying the formation of hydrogen-bonded networks, a common feature of carboxylic acids. acs.org

An MD simulation would typically involve placing a large number of this compound molecules, often with a solvent, in a simulation box and observing their behavior over a period of nanoseconds. The interactions between molecules are described by a force field. These simulations can predict how the molecules arrange themselves, for example, into dimers, chains, or more complex two-dimensional or three-dimensional networks driven by hydrogen bonding between the carboxylic acid groups and π–π stacking of the benzene rings. acs.orgnih.gov

Monte Carlo (MC) Methods for Predictive Structural Modeling

Monte Carlo (MC) methods are a class of computational algorithms that rely on repeated random sampling to obtain numerical results. rsc.orgosti.gov In the context of molecular modeling, MC simulations are used to explore the possible configurations of a system and identify low-energy, stable structures. acs.org Unlike MD, which follows a deterministic trajectory, MC simulations generate new configurations by making random changes to the positions and orientations of molecules. acs.org

For studying the self-assembly of this compound, MC simulations can efficiently predict the most likely crystal packing or surface arrangement. acs.org Studies comparing MD and MC methods for benzenedicarboxylic acids have shown that both techniques can predict ordered structures, although MD is sometimes considered more robust for simulating the dynamic process of assembly. acs.orgacs.org MC methods are particularly powerful for exploring a wide range of possible structures to predict the final, thermodynamically favored supramolecular architecture. acs.org

Theoretical Approaches to Structure-Function Relationships

Theoretical and computational chemistry provide powerful tools for understanding the relationship between the molecular structure of a compound and its macroscopic properties and reactivity. For this compound, computational methods such as Quantitative Structure-Property Relationship (QSPR) modeling and reaction pathway calculations can offer significant insights into its behavior and potential applications.

Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique that aims to correlate the structural or physicochemical properties of a series of compounds with a specific macroscopic property. researchgate.net These models are typically expressed as mathematical equations that can be used to predict the properties of new, untested compounds. The development of a robust QSPR model involves the calculation of various molecular descriptors, which are numerical representations of the chemical information encoded within a molecular structure.

The process would involve:

Data Set Selection: A diverse set of benzene-1,2-dicarboxylic acid derivatives with known experimental solubility values would be compiled.

Descriptor Calculation: For each molecule in the dataset, a wide range of molecular descriptors would be calculated. These can be categorized as:

Topological descriptors: Based on the 2D representation of the molecule (e.g., connectivity indices).

Geometrical descriptors: Derived from the 3D structure of the molecule (e.g., molecular surface area, volume).

Electronic descriptors: Related to the electronic structure of the molecule (e.g., dipole moment, partial charges).

Quantum-chemical descriptors: Calculated using quantum mechanics (e.g., HOMO/LUMO energies).

Model Development: Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, would be used to identify the descriptors that have the most significant correlation with the target property (solubility). jocpr.com

Model Validation: The predictive power of the developed model would be assessed using statistical techniques like cross-validation and by using an external test set of compounds not used in the model development. nih.gov

A hypothetical QSPR model for the aqueous solubility of substituted benzene-1,2-dicarboxylic acids might take the following form:

log(S) = β₀ + β₁ (logP) + β₂ (PSA) + β₃ (E_LUMO)

Where:

log(S) is the logarithm of the aqueous solubility.

logP is the logarithm of the octanol-water partition coefficient (a measure of hydrophobicity).

PSA is the polar surface area.

E_LUMO is the energy of the Lowest Unoccupied Molecular Orbital.

β₀, β₁, β₂, and β₃ are the regression coefficients determined from the statistical analysis.

The following interactive data table presents hypothetical data for a set of substituted benzene-1,2-dicarboxylic acids that could be used to develop such a QSPR model.

| Compound | Substituent at C4 | Experimental log(S) | logP | PSA (Ų) | E_LUMO (eV) | Predicted log(S) |

| 1 | -H | -1.5 | 1.2 | 74.6 | -1.2 | -1.45 |

| 2 | -CH₃ | -1.8 | 1.7 | 74.6 | -1.1 | -1.78 |

| 3 | -OH | -1.1 | 0.8 | 94.8 | -1.3 | -1.12 |

| 4 | -OCH₃ | -1.6 | 1.3 | 83.8 | -1.15 | -1.59 |

| 5 | -OCH₂CH₃ | -2.0 | 1.8 | 83.8 | -1.05 | -1.95 |

| 6 | -Cl | -1.9 | 1.9 | 74.6 | -1.4 | -1.88 |

| 7 | -NO₂ | -1.3 | 1.1 | 120.4 | -2.5 | -1.35 |

This table contains hypothetical data for illustrative purposes.

Such a model could then be used to predict the solubility of this compound and other related compounds, providing valuable information for applications in areas such as drug formulation and environmental science.

Mechanistic Insights from Reaction Pathway Calculations

Computational chemistry provides a powerful means to investigate the mechanisms of chemical reactions at the molecular level. rsc.org By calculating the potential energy surface for a reaction, it is possible to identify the transition states and intermediates, and to determine the activation energies and reaction enthalpies. This information is crucial for understanding reaction kinetics and for optimizing reaction conditions.

For this compound, reaction pathway calculations could be employed to elucidate the mechanisms of its synthesis or its subsequent chemical transformations. For instance, a plausible synthetic route to this compound could involve the Diels-Alder reaction of a suitable diene with maleic anhydride (B1165640), followed by aromatization and etherification.

A computational study of such a reaction would typically involve the following steps:

Reactant, Product, and Intermediate Geometry Optimization: The 3D structures of all species involved in the reaction are optimized to find their lowest energy conformations.

Transition State Searching: Sophisticated algorithms are used to locate the transition state structures that connect the reactants, intermediates, and products.

Frequency Calculations: These calculations are performed to confirm that the optimized structures correspond to energy minima (for stable species) or first-order saddle points (for transition states) and to obtain zero-point vibrational energies and thermal corrections to the electronic energies.

Reaction Pathway Mapping: The intrinsic reaction coordinate (IRC) is calculated to ensure that the identified transition state correctly connects the desired reactant and product.

Consider a hypothetical final step in the synthesis of this compound: the Williamson ether synthesis involving the reaction of 4-hydroxybenzene-1,2-dicarboxylic acid with ethyl iodide in the presence of a base.

A computational investigation of this reaction would allow for the determination of the energy profile, as illustrated in the hypothetical reaction coordinate diagram below.

Hypothetical Reaction Coordinate Diagram for the Ethylation of 4-Hydroxybenzene-1,2-dicarboxylic acid (A visual representation of a reaction coordinate diagram would be placed here, showing the relative energies of reactants, transition state, and products.)

The key energetic parameters obtained from such a calculation are summarized in the following interactive data table.

| Species | Description | Relative Energy (kcal/mol) |

| R | Reactants (4-hydroxybenzene-1,2-dicarboxylate + ethyl iodide) | 0.0 |

| TS | Sₙ2 Transition State | +22.5 |

| P | Products (4-Ethoxybenzene-1,2-dicarboxylate + iodide) | -15.0 |

This table contains hypothetical data for illustrative purposes.

Advanced Materials Applications and Technological Implementations of 4 Ethoxybenzene 1,2 Dicarboxylic Acid Derived Systems

Polymer Science and Engineering

The introduction of 4-ethoxybenzene-1,2-dicarboxylic acid, typically in its dianhydride form (4-ethoxyphthalic anhydride), into polymer backbones can significantly influence the final material's properties. The ether linkage from the ethoxy group is known to enhance solubility and processability while affecting thermal and mechanical characteristics.

Integration into High-Performance Polymeric Materials

Aromatic polyimides are a class of high-performance polymers renowned for their exceptional thermal stability, chemical resistance, and mechanical strength. lew.ro They are generally synthesized through a two-step polycondensation reaction between an aromatic dianhydride and an aromatic diamine, forming a poly(amic acid) precursor which is then chemically or thermally imidized. vt.edu

The incorporation of monomers containing flexible ether linkages, such as those that would be derived from this compound, is a common strategy to improve the processability of otherwise intractable aromatic polyimides. lew.rorsc.org The ethoxy group can disrupt the chain packing and reduce intermolecular charge-transfer complex formation, which often leads to enhanced solubility in organic solvents without a significant compromise in thermal stability. rsc.org For instance, studies on polyimides derived from various ether-linked dianhydrides show that these flexible units can lower the glass transition temperature (Tg) and improve the polymer's ability to form films. mdpi.comacs.org While specific data for polyimides from 4-ethoxyphthalic anhydride (B1165640) is not extensively documented, the expected properties can be inferred from analogous systems. The presence of the ethoxy group would likely yield polyimides that are more soluble and possess a lower dielectric constant compared to their non-substituted phthalic anhydride-based counterparts, making them attractive for microelectronics applications. acs.org

Table 1: Comparative Properties of Aromatic Polyimides Based on Dianhydride Structure

| Dianhydride Base | Key Structural Feature | Typical Tensile Strength (MPa) | Glass Transition Temp. (Tg) (°C) | Key Advantage |

| Pyromellitic Dianhydride (PMDA) | Rigid, planar | ~120-140 | >300 | High thermal stability, mechanical strength mdpi.com |

| Benzophenonetetracarboxylic Dianhydride (BTDA) | Keto-ether linkage | ~110-115 | ~270-280 | Good balance of thermal and mechanical properties mdpi.com |

| 4,4'-Oxydiphthalic Anhydride (ODPA) | Flexible ether linkage | ~90-110 | ~260-290 | Improved solubility and processability acs.orgmdpi.com |

| 4-Ethoxyphthalic Anhydride (Predicted) | Ethoxy group | ~90-110 | ~250-280 | Enhanced solubility, potentially lower dielectric constant |

Development of Functional Membranes for Separation and Energy Conversion

Polyimide membranes are widely used in gas separation due to their excellent thermal and chemical stability and good separation performance for various gas pairs. mdpi.com The performance of these membranes is dictated by the polymer's chemical structure, which influences chain packing and fractional free volume. The introduction of flexible ether linkages, such as the one in this compound, can disrupt the polymer chain linearity, inhibiting efficient packing and increasing the free volume. mdpi.com This typically leads to an increase in gas permeability. researchgate.net

For example, poly(ether imide) membranes have been developed for various gas separation applications, including CO2/CH4 and O2/N2 separation. rsc.orgresearchgate.net The ether groups enhance segmental motion, which facilitates the diffusion of gas molecules through the membrane. While increasing permeability, this can sometimes lead to a decrease in selectivity, presenting a classic trade-off in membrane design. mdpi.com Therefore, polymers derived from this compound could be engineered to create membranes with a tailored balance of permeability and selectivity for specific applications, such as natural gas purification or hydrogen recovery.

Table 2: Gas Permeability in Ether-Containing Polyimide Membranes

| Polymer System | Gas Pair | Permeability (Barrer) | Selectivity (α) | Reference |

| Phthalide-containing PEI (TR-treated) | CO₂/CH₄ | P(CO₂) = 258.5 | 120.2 | researchgate.net |

| Phthalide-containing PEI (TR-treated) | O₂/N₂ | P(O₂) = 38.35 | 9.02 | researchgate.net |

| 6FDA-based Polyimide | CO₂/CH₄ | Varies with diamine | ~20-40 | mdpi.com |

| ODPA-based Polyimide | He/CH₄ | P(He) = ~15-30 | ~50-100 | mdpi.com |

Note: 1 Barrer = 10⁻¹⁰ cm³ (STP)·cm / (cm²·s·cmHg). Data is for representative ether-linked or high-performance polyimides to illustrate typical performance ranges.

Catalytic Systems and Supports

The precise arrangement of metal ions and organic linkers in Metal-Organic Frameworks (MOFs) makes them highly versatile platforms for heterogeneous catalysis. researchgate.net Using functionalized linkers like this compound allows for the fine-tuning of the catalytic environment within the MOF. patsnap.com

Heterogeneous Catalysis via MOF-Derived Systems

MOFs can act as heterogeneous catalysts in several ways: the metal nodes can serve as Lewis acid sites, the organic linkers can be functionalized with catalytic groups, or guest catalytic species can be encapsulated within the pores. uchicago.edumdpi.comacs.org The introduction of an ethoxy group onto the dicarboxylate linker can influence the catalytic activity by modifying the electronic properties of the framework. patsnap.com The electron-donating nature of the ethoxy group can modulate the acidity of the metal centers or participate directly in stabilizing reaction intermediates.

For example, MOFs with functionalized linkers have been successfully employed in reactions such as aldol (B89426) condensations, oxidations, and the degradation of pollutants. nih.govnih.gov In a MOF constructed from 4-ethoxybenzene-1,2-dicarboxylate, the ether oxygen could act as a Lewis basic site, potentially enabling bifunctional acid-base catalysis in concert with the Lewis acidic metal nodes. acs.org Furthermore, these MOFs can serve as precursors for creating catalysts; upon controlled pyrolysis, the porous carbon structure can host highly dispersed metal nanoparticles, which are active for various catalytic transformations. nih.gov

Exploration in Single-Atom Catalysis

Single-atom catalysts (SACs) represent the ultimate in catalyst efficiency, with individual metal atoms dispersed on a support material. rsc.org MOFs are excellent precursors for synthesizing SACs due to their ability to isolate individual metal ions within their highly ordered structure. rsc.orgustc.edu.cn

A MOF synthesized with this compound could be used to create SACs through a pyrolysis process. nih.gov During thermal treatment, the organic linker decomposes into a porous, often heteroatom-doped, carbon matrix, while the metal nodes are reduced to single atoms or clusters that remain trapped and stabilized within the carbon support. The presence of oxygen from the ethoxy groups in the original linker can lead to an oxygen-doped carbon support, which can further anchor and stabilize the metal atoms, enhancing catalytic activity and durability for reactions like the oxygen reduction reaction (ORR) or hydrogen evolution reaction (HER). nih.govustc.edu.cn

Gas Adsorption, Storage, and Separation Technologies

The tunable pore size, high surface area, and adjustable surface chemistry of MOFs make them premier materials for gas adsorption, storage, and separation. researchgate.net Functionalizing the organic linkers is a key strategy to enhance the affinity and selectivity for specific gas molecules. rsc.org

The ethoxy group in this compound can enhance a MOF's performance in capturing polar gases like CO₂. The oxygen atom in the ethoxy group can act as a polar site, increasing the interaction strength with the carbon dioxide quadrupole moment through dipole-quadrupole interactions. researchgate.netrsc.org This can lead to a higher heat of adsorption and improved selectivity for CO₂ over less polar gases such as methane (B114726) (CH₄) or nitrogen (N₂). researchgate.net

Studies on MOFs with ether-functionalized linkers, such as M-DOBDC (DOBDC = 2,5-oxidobenzene-1,4-dicarboxylate), have demonstrated their potential for methane storage. acs.orgfigshare.com While the interaction with methane is weaker than with CO₂, the tailored pore environment can still lead to significant storage capacities. berkeley.eduresearchgate.netacs.org Therefore, a MOF based on this compound would be a promising candidate for selective CO₂ capture from flue gas or natural gas streams.

Table 3: Gas Adsorption Properties in Functionalized MOFs

| MOF System | Gas | Adsorption Capacity | Isosteric Heat of Adsorption (Qst) (kJ/mol) | Key Feature | Reference |

| Amino-MIL-101(Fe) | CO₂ | ~13 mmol/g (at 4 MPa, 25°C) | 46.7 | Amine functionalization enhances chemisorption | nih.gov |

| M-DOBDC series (M=Mg, Ni, etc.) | CH₄ | Varies with metal | 16 - 34 | Open metal sites and ether linkage | acs.orgfigshare.com |

| MOF-205-NH₂ | CO₂ | ~3.5 mmol/g (at 1 bar, 298K) | ~25-30 | High surface area with amine groups | rsc.org |

| Functionalized Zr-MOFs | CO₂ | Uptake enhanced by -NH₂ groups | ~30-40 | Polar functional groups increase affinity | researchgate.net |

Selective Gas Capture in Porous Frameworks

Porous frameworks constructed from dicarboxylic acid linkers have demonstrated considerable efficacy in the selective capture of gases. The introduction of an ethoxy group, as in this compound, could introduce specific functionalities within the pores of a resulting framework. This functionalization can enhance the selective adsorption of certain gas molecules over others. For instance, the oxygen atom in the ethoxy group could create specific interaction sites for polar gas molecules, potentially leading to higher selectivity in gas separation processes.

The dimensions and geometry of the pores within a framework are critical for selective gas capture. The specific stereochemistry of the this compound linker would dictate the resulting pore architecture, which could be tailored to preferentially adsorb gases of a certain size and shape.

Table 1: Comparison of Dicarboxylic Acid Linkers in MOFs for Gas Separation

| Linker | Target Gas | Selectivity | Reference Framework |

|---|---|---|---|

| Terephthalic acid | CO₂/N₂ | High | MOF-5 |

| Aminoterephthalic acid | CO₂/CH₄ | Enhanced | IRMOF-3 |

| This compound | Predicted: CO₂, SO₂ | Potentially High | Hypothetical MOF |

Hydrogen and Carbon Dioxide Storage Potential

The storage of hydrogen and carbon dioxide is a critical area of research for clean energy and environmental remediation. Porous materials derived from dicarboxylic acids are leading candidates for these applications due to their high surface area and the ability to create specific binding sites for gas molecules.

For hydrogen storage, the creation of frameworks with optimal pore sizes and strong adsorption sites is key. While physisorption in MOFs is a promising approach, the relatively weak interactions often necessitate low temperatures. The functional groups on the this compound linker could potentially enhance the binding affinity for hydrogen through dipole-induced dipole interactions.

In the context of carbon dioxide storage, the presence of the ethoxy group and the aromatic ring in this compound could lead to favorable interactions with CO₂ molecules. The Lewis basic oxygen atom of the ethoxy group and the quadrupole moment of the benzene (B151609) ring can interact with the quadrupole of CO₂, enhancing its adsorption enthalpy and, consequently, the storage capacity at ambient temperatures.

Table 2: Gas Storage Parameters in Porous Materials

| Gas | Storage Mechanism | Key Material Properties | Potential Role of this compound |

|---|---|---|---|

| Hydrogen (H₂) | Physisorption | High surface area, optimized pore size, strong adsorption sites | Functional groups may enhance binding affinity. |

Sensing and Detection Platforms

Luminescent metal-organic frameworks (L-MOFs) have emerged as highly sensitive and selective chemical sensors. The optical properties of these materials can be modulated by the presence of specific analytes. The aromatic nature of this compound makes it a suitable building block for L-MOFs.

Luminescent Sensors for Chemical Analytes

The incorporation of this compound into a MOF structure could result in a material with inherent luminescent properties. The fluorescence or phosphorescence of such a framework could be quenched or enhanced upon interaction with specific chemical analytes. The ethoxy group could play a role in modulating the electronic properties of the ligand, thereby influencing the luminescent behavior of the resulting L-MOF. The sensitivity of such sensors is often attributed to the efficient energy transfer between the host framework and the guest analyte molecules.

Selective Chemo-sensing Materials

The selectivity of a chemo-sensor is determined by the specific interactions between the sensor and the target analyte. The functional groups within the pores of an L-MOF derived from this compound could be engineered to selectively bind to certain molecules. For example, the size and chemical environment of the pores could be designed to accommodate specific analytes, leading to a highly selective sensing response. The presence of the ethoxy group could also introduce a degree of hydrophobicity or hydrophilicity to the pores, further enhancing selectivity for particular analytes in complex mixtures.

Table 3: Principles of L-MOF Sensing

| Sensing Mechanism | Description | Role of this compound |

|---|---|---|

| Luminescence Quenching | Analyte interaction deactivates the excited state of the L-MOF. | Aromatic core provides the basis for luminescence. |

| Luminescence Enhancement | Analyte interaction restricts non-radiative decay pathways, increasing emission. | Functional groups can interact with analytes to trigger enhancement. |

Other Emerging Material Applications

Beyond the applications detailed above, the unique chemical structure of this compound opens the door to other emerging material applications. Its use as a building block in coordination polymers could lead to materials with interesting magnetic or catalytic properties. The presence of multiple functional groups allows for post-synthetic modification, where the properties of the material can be further tuned after its initial synthesis. Furthermore, its derivatives could find use in the development of novel liquid crystals or as components in photofunctional materials. As synthetic methodologies and material characterization techniques continue to advance, it is likely that new and unexpected applications for this compound and its derivatives will be discovered.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-Ethoxybenzene-1,2-dicarboxylic acid, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis of benzene-dicarboxylic acid derivatives typically involves esterification or etherification. For example, dimethyl phthalate analogs are synthesized via sulfuric acid-catalyzed esterification of phthalic anhydride with methanol . Adapting this, this compound may be synthesized by introducing an ethoxy group via nucleophilic substitution (e.g., using ethyl bromide and a base) on a precursor like 4-hydroxybenzene-1,2-dicarboxylic acid. Optimization should focus on solvent polarity (e.g., DMF for solubility), temperature (60–80°C to balance reactivity and side reactions), and catalyst selection (e.g., K₂CO₃ for deprotonation) .

Q. How can researchers validate the purity and structural integrity of synthesized this compound?

- Methodological Answer : Use a combination of analytical techniques:

- NMR Spectroscopy : Confirm the ethoxy group’s presence via characteristic peaks in the 1H NMR (δ 1.2–1.4 ppm for CH₃, δ 3.4–4.0 ppm for OCH₂) and 13C NMR (δ 14–18 ppm for CH₃, δ 65–70 ppm for OCH₂) .

- HPLC-MS : Assess purity (>95%) and detect impurities using reverse-phase C18 columns with UV detection at 254 nm .

- Melting Point Analysis : Compare experimental values with literature data (if available) to confirm crystallinity .

Q. What physicochemical properties are critical for experimental design involving this compound?

- Key Properties :

- LogP : Predict lipophilicity (estimated ~1.5–2.0 for ethoxy-substituted analogs) to guide solvent selection .

- Thermal Stability : Determine via TGA/DSC to avoid decomposition during reactions (e.g., boiling point ~390–415°C, extrapolated from cyclohexane-dicarboxylic acid derivatives) .

- Aqueous Solubility : Test via shake-flask method; expected low solubility due to aromatic and ethoxy groups, necessitating DMSO or ethanol as co-solvents .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in polymer synthesis?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model electronic effects of the ethoxy group on carboxylate reactivity. For example:

- Charge Distribution : The ethoxy group’s electron-donating nature may reduce electrophilicity of the carboxylic acid groups, slowing esterification kinetics .

- Transition-State Analysis : Simulate activation energy for reactions like polycondensation with diols to design catalysts (e.g., Ti(IV) alkoxides) that lower energy barriers .

Q. What metabolic or toxicological risks are associated with this compound, and how can they be assessed?

- Methodological Answer :

- In Vitro Assays : Use rat hepatocytes or human HepG2 cells to screen for cytotoxicity (MTT assay) and metabolic disruption (e.g., PPARγ activation via luciferase reporter assays) .

- Metabolite Identification : Employ LC-QTOF-MS to detect phase I/II metabolites (e.g., hydroxylation or glucuronidation products) in urine or plasma samples .

- EPA Guidelines : Cross-reference risk evaluation frameworks for structurally similar phthalates (e.g., dibutyl phthalate) to identify endpoints like endocrine disruption .

Q. How should researchers resolve contradictions in spectral data or reactivity reported across studies?

- Methodological Answer :

- Spectral Cross-Validation : Compare experimental IR, NMR, or MS data with NIST Chemistry WebBook entries for benzene-dicarboxylic acid derivatives .

- Isomer-Specific Analysis : For discrepancies in reactivity, confirm if studies used cis/trans isomers (e.g., cyclohexane-dicarboxylic acid vs. planar benzene analogs) via X-ray crystallography or NOESY NMR .

- Batch Variability Testing : Replicate synthesis under reported conditions to isolate procedural vs. compound-specific factors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.